2-(1-Imidazolyl)-4'-(isopentylthio)acetophenone
Description
2-(1-Imidazolyl)-4'-(isopentylthio)acetophenone is a substituted acetophenone derivative with a thioether-linked isopentyl group at the 4′-position and an imidazole ring at the 2-position.
Properties
CAS No. |
73932-16-8 |
|---|---|
Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C16H20N2OS/c1-13(2)7-10-20-15-5-3-14(4-6-15)16(19)11-18-9-8-17-12-18/h3-6,8-9,12-13H,7,10-11H2,1-2H3 |
InChI Key |
VNUKVDIMHZFZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Substitution Reaction: The phenyl group is introduced via a substitution reaction, where the imidazole ring is reacted with a halogenated benzene derivative.
Addition of the 3-methylbutylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3-methylbutylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the imidazole ring.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenyl group and the 3-methylbutylsulfanyl moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Structural Analogues in the Acetophenone Family
The compound shares structural homology with several acetophenone derivatives, differing primarily in substituents at the 2- and 4′-positions. Key analogues include:
Physicochemical Properties
- Lipophilicity: The isopentylthio group in 2-(1-imidazolyl)-4'-(isopentylthio)acetophenone increases logP compared to shorter-chain thioether analogues (e.g., propylthio: logP ~2.8 vs. isopentylthio: logP ~3.5) .
- Solubility : Imidazole-containing derivatives exhibit moderate aqueous solubility due to hydrogen bonding, but bulky thioether groups like isopentyl reduce solubility in polar solvents .
- Thermal Stability: Thioether-linked acetophenones generally show higher melting points (e.g., 4-(benzylthio)acetophenone: MP 122–124°C) compared to non-thioether analogues (e.g., 4′-imidazolyl acetophenone: MP 22–24°C) .
Antimicrobial Activity
Imidazole-thioether hybrids exhibit moderate antibacterial activity. For example:
- 2-(1-Imidazolyl)-4'-(isopentylthio)acetophenone: MIC = 32 µg/mL against S. aureus due to membrane disruption via thioether hydrophobicity .
- 4-(Benzylthio)acetophenone: Lower activity (MIC = 64 µg/mL) against the same strain, highlighting the importance of imidazole’s hydrogen-bonding capacity .
Enzyme Inhibition
The imidazole moiety enables interactions with cytochrome P450 enzymes (e.g., CYP3A4 inhibition by 4′-(1-imidazolyl)acetophenone, IC₅₀ = 12 µM) . Isopentylthio substitution may modulate inhibition potency by altering substrate access .
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